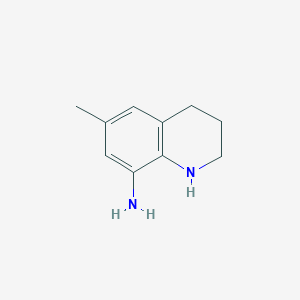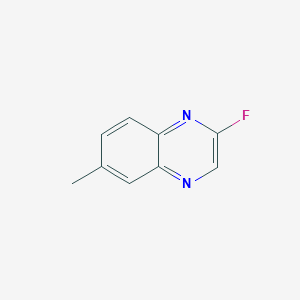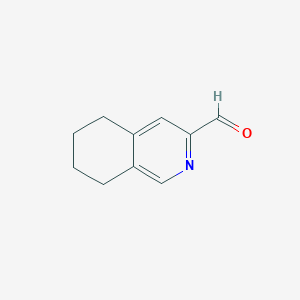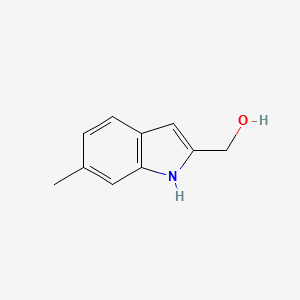
2-(1H-indazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-4-yl)ethanamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of a catalyst or solvent .
Industrial Production Methods
Industrial production of 2-(1H-indazol-4-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce byproducts.
化学反応の分析
Types of Reactions
2-(1H-indazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethanamine side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution can introduce various functional groups to the ethanamine side chain.
科学的研究の応用
2-(1H-indazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1H-indazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1H-indazole: A parent compound with similar biological activities.
2H-indazole: Another indazole derivative with distinct properties.
Imidazole: A related heterocyclic compound with a wide range of applications.
Uniqueness
2-(1H-indazol-4-yl)ethanamine is unique due to its specific structure, which combines the indazole ring with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
1159511-46-2 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
2-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-9-8(7)6-11-12-9/h1-3,6H,4-5,10H2,(H,11,12) |
InChIキー |
DSXQBFDOUSELHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NNC2=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)


![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)



![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)

